N-(4-cyanophenyl)-N-(methylsulfonyl)glycine N-(4-cyanophenyl)-N-(methylsulfonyl)glycine
Brand Name: Vulcanchem
CAS No.: 1219573-92-8
VCID: VC6875058
InChI: InChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)
SMILES: CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

CAS No.: 1219573-92-8

Cat. No.: VC6875058

Molecular Formula: C10H10N2O4S

Molecular Weight: 254.26

* For research use only. Not for human or veterinary use.

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine - 1219573-92-8

Specification

CAS No. 1219573-92-8
Molecular Formula C10H10N2O4S
Molecular Weight 254.26
IUPAC Name 2-(4-cyano-N-methylsulfonylanilino)acetic acid
Standard InChI InChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)
Standard InChI Key SGWJPGWKAKATMG-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N

Introduction

Chemical Identity and Structural Characteristics

N-(4-Cyanophenyl)-N-(methylsulfonyl)glycine features a glycine backbone substituted with a 4-cyanophenyl group and a methylsulfonyl moiety. The presence of both electron-withdrawing cyano (-CN) and sulfonyl (-SO2_2CH3_3) groups imparts unique electronic and steric properties to the molecule .

Molecular Architecture

The compound’s structure can be represented as follows:
NH(SO2CH3)CH2COOHC6H4(CN)4\text{NH}(\text{SO}_2\text{CH}_3)\text{CH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_4(\text{CN})-4
Key structural attributes include:

  • Aromatic ring: The 4-cyanophenyl group contributes to planar geometry and π-π stacking potential.

  • Sulfonamide linkage: The N-methylsulfonyl group enhances solubility in polar solvents and influences hydrogen-bonding capabilities .

  • Carboxylic acid terminus: Provides acidity (pKa3.8\text{p}K_a \approx 3.8) and metal-coordination properties, as observed in related glycine derivatives .

Physicochemical Properties

Data from experimental and predicted analyses are summarized below:

PropertyValue/DescriptionSource
Molecular FormulaC10H10N2O4S\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight254.26 g/mol
Melting PointNot Available (N/A)
Boiling PointN/A
DensityN/A
SolubilityLikely polar aprotic solvents (e.g., DMSO, methanol)
pKa\text{p}K_a (predicted)~3.8 (carboxylic acid)

The absence of reported melting/boiling points suggests limited thermal stability studies, a common gap for novel synthetic intermediates .

Synthetic Methodologies

While no direct synthesis protocols for N-(4-cyanophenyl)-N-(methylsulfonyl)glycine are documented in the literature, analogous compounds provide insights into plausible routes.

Scaffold Derivation from Glycine Precursors

A related compound, N-(4-cyanophenyl)glycine (CAS 42288-26-6), is synthesized via nucleophilic substitution between 4-cyanoaniline and chloroacetic acid under aqueous alkaline conditions :
4-NC-C6H4NH2+ClCH2COOHNaOH, H2O4-NC-C6H4NHCH2COOH\text{4-NC-C}_6\text{H}_4\text{NH}_2 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-NC-C}_6\text{H}_4\text{NHCH}_2\text{COOH}
Yield: 88% after purification .

Sulfonylation Strategies

Introducing the methylsulfonyl group likely involves reacting N-(4-cyanophenyl)glycine with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base (e.g., triethylamine):
4-NC-C6H4NHCH2COOH+CH3SO2ClEt3N4-NC-C6H4N(SO2CH3)CH2COOH\text{4-NC-C}_6\text{H}_4\text{NHCH}_2\text{COOH} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{4-NC-C}_6\text{H}_4\text{N}(\text{SO}_2\text{CH}_3)\text{CH}_2\text{COOH}
This two-step approach mirrors methods used for synthesizing sulfonamide-bearing glycine derivatives .

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